molecular formula C12H15FN2O B12497213 2-Fluoro-N-(piperidin-3-YL)benzamide

2-Fluoro-N-(piperidin-3-YL)benzamide

Cat. No.: B12497213
M. Wt: 222.26 g/mol
InChI Key: QZNLQMRCXJASDU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-Fluoro-N-(piperidin-3-yl)benzamide (IUPAC: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride) is a synthetic organic compound characterized by:

  • A benzamide core with a fluorine atom at the 2-position.
  • A piperidin-3-yl group attached to the benzamide nitrogen.
  • A hydrochloride salt form (Molecular Formula: C₁₂H₁₆ClFN₂O; Molecular Weight: 258.72 g/mol) .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

2-fluoro-N-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H15FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16)

InChI Key

QZNLQMRCXJASDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(piperidin-3-YL)benzamide typically involves the reaction of 2-fluorobenzoic acid with piperidine. The process can be summarized as follows:

    Formation of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield 2-Fluoro-N-(piperidin-3-YL)benzamide.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-N-(piperidin-3-YL)benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(piperidin-3-YL)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-N-(piperidin-3-YL)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(piperidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Fluorine Position Core Structure Key Biological Activity
2-Fluoro-N-(piperidin-3-yl)benzamide 2-position Benzamide + piperidine Neurological/cardiovascular modulation
3-Fluoro-N-(thiazolo[5,4-b]pyridin-2-yl-phenyl)benzamide 3-position Benzamide + thiazolo-pyridine PI3K inhibition
4-Fluoro-N-(piperidin-3-yl)benzamide 4-position Benzamide + piperidine Reduced receptor affinity compared to 2-fluoro analog

Key Insight : The 2-fluoro substitution in the target compound enhances lipophilicity and electronic effects, improving target binding compared to 3- or 4-fluoro analogs .

Heterocyclic Moieties and Pharmacokinetics

Compound Name Heterocycle Molecular Weight (g/mol) Notable Properties
2-Fluoro-N-(piperidin-3-yl)benzamide Piperidine 258.72 High solubility (HCl salt), moderate logP
2-Fluoro-N-(pyrrolidin-3-yl)benzamide Pyrrolidine ~240 Increased rigidity; altered metabolic stability
2-Fluoro-N-(tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline ~300 Bulkier structure; lower blood-brain barrier penetration

Key Insight: The piperidine ring balances basicity and steric effects, optimizing bioavailability compared to bulkier (e.g., tetrahydroquinoline) or smaller (e.g., pyrrolidine) heterocycles .

Stereochemical Influence

Compound Name Stereochemistry Biological Activity
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide R-configuration High receptor affinity
(S)-2-Fluoro-N-(piperidin-3-yl)benzamide S-configuration 50% lower potency than R-isomer

Key Insight : The R-configuration optimizes spatial alignment with target receptors, underscoring the importance of stereochemistry in drug design .

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